Ftivazide

描述

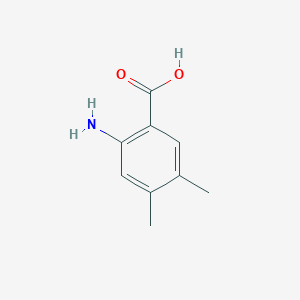

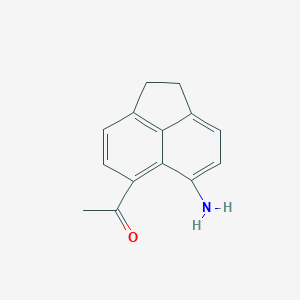

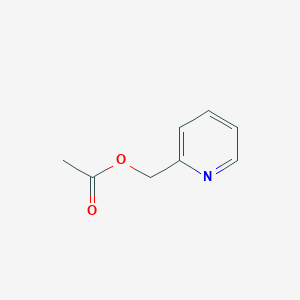

氟替瓦嗪,又称 N-(3-甲氧基-4-羟基苄叉基)-N’-异烟酰肼,是一种有机化合物,化学式为 C14H13N3O3。它呈淡黄色结晶粉末状,微溶于乙醇,不溶于水。 氟替瓦嗪主要用作抗结核药物,因为它对结核分枝杆菌具有强大的活性 .

作用机制

氟替瓦嗪的作用机制涉及抑制支链脂肪酸合成,这对于结核分枝杆菌细胞壁的形成至关重要。通过破坏支链脂肪酸的产生,氟替瓦嗪削弱了结核分枝杆菌的细胞壁,使其更容易受到免疫系统攻击和其他抗生素的影响。 该机制对结核分枝杆菌特别有效,因为它们严重依赖于其坚固的细胞壁生存和致病 .

类似化合物:

异烟肼: 另一种抗结核药物,也靶向支链脂肪酸合成。

利福平: 一种与其它药物联合使用来治疗结核的抗生素。

乙胺丁醇: 抑制结核分枝杆菌细胞壁的合成。

氟替瓦嗪的独特性: 氟替瓦嗪因其特定的腙结构而独一无二,该结构使其能够与铜(II)等金属形成稳定的配合物。 这些配合物与母体化合物相比,表现出增强的抗菌活性 . 此外,氟替瓦嗪抑制支链脂肪酸合成的能力使其成为治疗耐多药结核的宝贵选择 .

生化分析

Biochemical Properties

Ftivazide interacts with various biomolecules in the body to exert its anti-tuberculosis activity . It disrupts the synthesis of mycolic acids, which are essential components of the cell walls of mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .

Cellular Effects

This compound has a significant impact on the cellular processes of mycobacteria. By disrupting the synthesis of mycolic acids, this compound inhibits the formation of the cell wall and cell membrane of mycobacteria . This leads to the death of the bacteria, thereby exerting its anti-tuberculosis effect .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of mycolic acid synthesis, which is crucial for the formation of the cell wall and cell membrane of mycobacteria . This disruption inhibits nucleic acid synthesis and energy metabolism, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

It is known that this compound has a potent anti-tuberculosis activity .

Dosage Effects in Animal Models

It is known that this compound has a potent anti-tuberculosis activity .

Metabolic Pathways

This compound is involved in the metabolic pathway that disrupts the synthesis of mycolic acids in mycobacteria . This disruption inhibits the formation of the cell wall and cell membrane, as well as nucleic acid synthesis and energy metabolism .

Transport and Distribution

It is known that this compound has a potent anti-tuberculosis activity .

Subcellular Localization

It is known that this compound has a potent anti-tuberculosis activity .

准备方法

合成路线及反应条件: 氟替瓦嗪可通过多步反应合成。一种常见的方法是让异烟酸乙酯与水合肼反应生成异烟酸酰肼。 然后让该中间体与 3-甲氧基-4-羟基苯甲醛反应,生成氟替瓦嗪 .

工业生产方法: 氟替瓦嗪的工业生产遵循类似的合成路线,但在更大规模上进行。反应条件经过优化,以确保高产率和纯度。 该过程涉及对温度、pH 值和反应时间的仔细控制,以达到所需的产质量 .

化学反应分析

反应类型: 氟替瓦嗪经历各种化学反应,包括:

氧化: 氟替瓦嗪可以被氧化形成相应的氧化物。

还原: 在特定条件下,它可以被还原生成还原衍生物。

取代: 氟替瓦嗪可以参与取代反应,特别是与亲核试剂反应。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺和硫醇等亲核试剂可以在温和条件下与氟替瓦嗪反应。

主要形成的产物:

氧化: 形成氧化物和其他氧化衍生物。

还原: 形成还原的腙。

取代: 形成具有各种官能团的取代腙.

科学研究应用

氟替瓦嗪在科学研究中具有广泛的应用:

相似化合物的比较

Isoniazid: Another anti-tuberculosis drug that also targets mycolic acid synthesis.

Rifampicin: An antibiotic used in combination with other drugs to treat tuberculosis.

Ethambutol: Inhibits the synthesis of the mycobacterial cell wall.

Uniqueness of Ftivazide: this compound is unique due to its specific hydrazone structure, which allows it to form stable complexes with metals like copper(II). These complexes exhibit enhanced antibacterial activity compared to the parent compound . Additionally, this compound’s ability to inhibit mycolic acid synthesis makes it a valuable option in the treatment of multi-drug-resistant tuberculosis .

属性

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWOBQSIXLVPDV-CXUHLZMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Phthivazid against Mycobacterium tuberculosis?

A1: While the exact mechanism is not fully elucidated in the provided research, Phthivazid is structurally similar to Isoniazid, a known inhibitor of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition disrupts cell wall integrity, ultimately leading to bacterial death.

Q2: Is there any spectroscopic data available for Phthivazid?

A2: The provided research papers do not provide specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for Phthivazid.

Q3: How is Phthivazid absorbed, distributed, metabolized, and excreted in the body?

A3: Several studies mention the metabolism of Phthivazid but do not provide detailed information on its pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME). [, , ] Further research is needed to fully understand its pharmacokinetic properties.

Q4: What is the in vivo activity and efficacy of Phthivazid against Mycobacterium tuberculosis?

A4: While some papers mention Phthivazid's use in treating tuberculosis, they primarily focus on its potential toxicity and adverse effects. [, , ] More research is needed to determine its precise in vivo efficacy against Mycobacterium tuberculosis.

Q5: Are there any cell-based assays or animal models used to study Phthivazid's efficacy?

A5: The provided research mentions the use of guinea pigs and rabbits in studying Phthivazid, but details about specific models and their relevance to human tuberculosis are limited. [, , ] Further research using standardized in vitro and in vivo models is necessary to assess its efficacy and safety profile comprehensively.

Q6: What are the known toxic effects and safety concerns associated with Phthivazid use?

A6: Several papers highlight the potential toxicity of Phthivazid, with studies mentioning polyneuritis, adverse effects on the liver, and potential blastomogenic effects. [, , , , ] These findings underscore the need for careful consideration of its safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B86826.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)